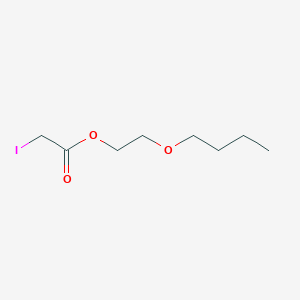![molecular formula C29H24 B14639983 1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene CAS No. 54378-44-8](/img/structure/B14639983.png)
1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(1-phenylvinyl)phenyl]methane is an organic compound characterized by its unique structure, which includes two phenylvinyl groups attached to a central methane unit
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(1-phenylvinyl)phenyl]methane typically involves the reaction of 4-bromostyrene with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of Bis[4-(1-phenylvinyl)phenyl]methane may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to facilitate the coupling reactions, and automated systems can ensure consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: Bis[4-(1-phenylvinyl)phenyl]methane can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl rings react with electrophiles such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Brominated and nitrated derivatives.
Scientific Research Applications
Bis[4-(1-phenylvinyl)phenyl]methane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to enhance their mechanical properties and thermal stability.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Bis[4-(1-phenylvinyl)phenyl]methane exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and phenyl groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic aromatic substitution and radical polymerization.
Comparison with Similar Compounds
Bis[4-(dimethylamino)phenyl]methane: Similar in structure but with dimethylamino groups instead of phenylvinyl groups.
Bis[4-(1-hydroxyethyl)phenyl]methane: Contains hydroxyethyl groups, leading to different reactivity and applications.
Uniqueness: Bis[4-(1-phenylvinyl)phenyl]methane is unique due to its combination of phenyl and vinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
CAS No. |
54378-44-8 |
|---|---|
Molecular Formula |
C29H24 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(1-phenylethenyl)-4-[[4-(1-phenylethenyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C29H24/c1-22(26-9-5-3-6-10-26)28-17-13-24(14-18-28)21-25-15-19-29(20-16-25)23(2)27-11-7-4-8-12-27/h3-20H,1-2,21H2 |
InChI Key |
DVBGXXQHOOQCIZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


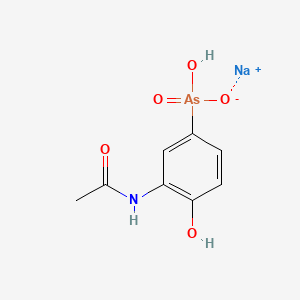
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
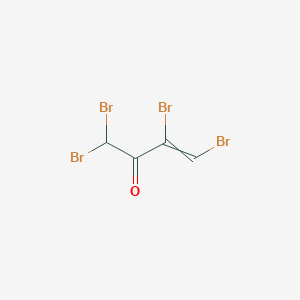
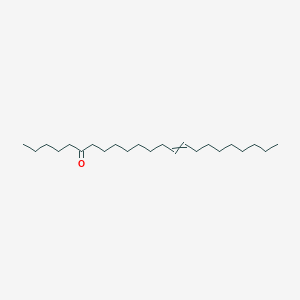
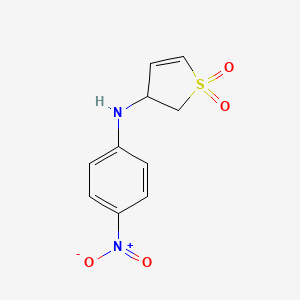
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
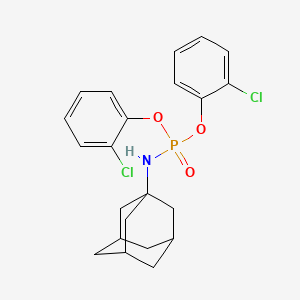
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
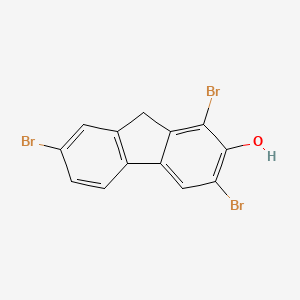
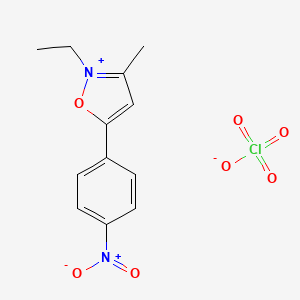
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
